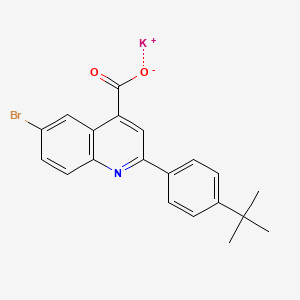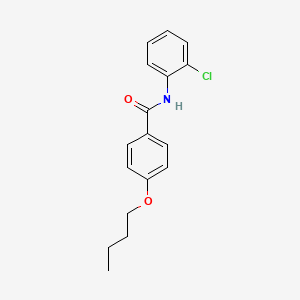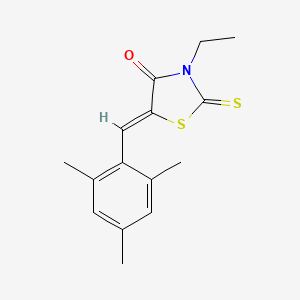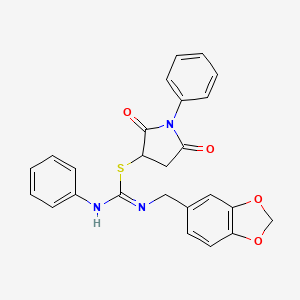
potassium 6-bromo-2-(4-tert-butylphenyl)-4-quinolinecarboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Potassium 6-bromo-2-(4-tert-butylphenyl)-4-quinolinecarboxylate, also known as KBrQ, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields such as medicine, agriculture, and materials science. KBrQ is a quinoline derivative that has a bromine atom and a tert-butylphenyl group attached to its structure.
科学研究应用
Potassium 6-bromo-2-(4-tert-butylphenyl)-4-quinolinecarboxylate has been studied for its potential applications in various scientific fields. In medicine, potassium 6-bromo-2-(4-tert-butylphenyl)-4-quinolinecarboxylate has been found to have antitumor activity against various cancer cell lines, including breast, lung, and colon cancer cells. potassium 6-bromo-2-(4-tert-butylphenyl)-4-quinolinecarboxylate has also been shown to have antibacterial activity against Gram-positive bacteria. In agriculture, potassium 6-bromo-2-(4-tert-butylphenyl)-4-quinolinecarboxylate has been tested as a plant growth regulator, and it has been found to promote the growth of certain crops. In materials science, potassium 6-bromo-2-(4-tert-butylphenyl)-4-quinolinecarboxylate has been used as a building block for the synthesis of new materials with potential applications in electronics and catalysis.
作用机制
The exact mechanism of action of potassium 6-bromo-2-(4-tert-butylphenyl)-4-quinolinecarboxylate is not fully understood, but it is believed to involve the inhibition of certain enzymes and proteins that are essential for the growth and survival of cancer cells and bacteria. potassium 6-bromo-2-(4-tert-butylphenyl)-4-quinolinecarboxylate has been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair. potassium 6-bromo-2-(4-tert-butylphenyl)-4-quinolinecarboxylate has also been shown to inhibit the activity of ATPases, which are enzymes that are involved in the energy metabolism of cells.
Biochemical and Physiological Effects
potassium 6-bromo-2-(4-tert-butylphenyl)-4-quinolinecarboxylate has been shown to have both biochemical and physiological effects. In terms of biochemical effects, potassium 6-bromo-2-(4-tert-butylphenyl)-4-quinolinecarboxylate has been shown to induce DNA damage and apoptosis in cancer cells. potassium 6-bromo-2-(4-tert-butylphenyl)-4-quinolinecarboxylate has also been shown to inhibit the growth of bacteria by disrupting their cell membranes. In terms of physiological effects, potassium 6-bromo-2-(4-tert-butylphenyl)-4-quinolinecarboxylate has been shown to promote the growth of certain crops by enhancing root development and nutrient uptake.
实验室实验的优点和局限性
One advantage of using potassium 6-bromo-2-(4-tert-butylphenyl)-4-quinolinecarboxylate in lab experiments is its high purity and stability, which allows for accurate and reproducible results. potassium 6-bromo-2-(4-tert-butylphenyl)-4-quinolinecarboxylate is also relatively easy and cost-effective to synthesize. However, one limitation of using potassium 6-bromo-2-(4-tert-butylphenyl)-4-quinolinecarboxylate is its low solubility in water, which can make it difficult to use in certain experiments. potassium 6-bromo-2-(4-tert-butylphenyl)-4-quinolinecarboxylate is also relatively new, and more research is needed to fully understand its properties and potential applications.
未来方向
There are several future directions for research on potassium 6-bromo-2-(4-tert-butylphenyl)-4-quinolinecarboxylate. One area of interest is the development of new materials using potassium 6-bromo-2-(4-tert-butylphenyl)-4-quinolinecarboxylate as a building block. potassium 6-bromo-2-(4-tert-butylphenyl)-4-quinolinecarboxylate has been shown to have potential applications in electronics and catalysis, and further research in this area could lead to the development of new technologies. Another area of interest is the development of potassium 6-bromo-2-(4-tert-butylphenyl)-4-quinolinecarboxylate-based drugs for cancer and bacterial infections. Further research is needed to fully understand the mechanism of action of potassium 6-bromo-2-(4-tert-butylphenyl)-4-quinolinecarboxylate and to optimize its properties for use in medicine. Finally, research on the environmental impact of potassium 6-bromo-2-(4-tert-butylphenyl)-4-quinolinecarboxylate is needed to ensure its safe use in agriculture and other applications.
合成方法
The synthesis of potassium 6-bromo-2-(4-tert-butylphenyl)-4-quinolinecarboxylate involves the reaction of 6-bromo-2-chloroquinoline with 4-tert-butylphenylboronic acid in the presence of a palladium catalyst. The resulting product is then treated with potassium carbonate to form potassium 6-bromo-2-(4-tert-butylphenyl)-4-quinolinecarboxylate. This method has been optimized to achieve high yields and purity of the product.
属性
IUPAC Name |
potassium;6-bromo-2-(4-tert-butylphenyl)quinoline-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18BrNO2.K/c1-20(2,3)13-6-4-12(5-7-13)18-11-16(19(23)24)15-10-14(21)8-9-17(15)22-18;/h4-11H,1-3H3,(H,23,24);/q;+1/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGXRQDQBQBJRQK-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)Br)C(=C2)C(=O)[O-].[K+] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17BrKNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-{1-[1-(3-chlorobenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}-1,3-benzodioxole-5-carboxamide](/img/structure/B4888042.png)
![1-[(3-methylbutyl)thio]-4-(4-methylphenyl)-7,8-dihydro-6H-cyclopenta[4,5]thieno[3,2-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B4888045.png)
![2,6-di-tert-butyl-4-[2-(3-iodophenyl)-5,6-dimethoxy-1H-benzimidazol-1-yl]phenol](/img/structure/B4888051.png)
![N-{[1-(4-butoxyphenyl)cyclopentyl]methyl}-2,2-diphenylacetamide](/img/structure/B4888052.png)



![2-(4-morpholinyl)-6-phenylpyrido[4,3-d]pyrimidin-5(6H)-one](/img/structure/B4888088.png)
![N-[1-[(2-naphthylamino)carbonyl]-2-(3-nitrophenyl)vinyl]-2-furamide](/img/structure/B4888103.png)
![N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]nicotinamide](/img/structure/B4888118.png)

![N-cyclopropyl-6-[4-(6-methyl-2-pyridinyl)-1-piperazinyl][1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine](/img/structure/B4888130.png)
![7-[2-(4-biphenylyl)-2-oxoethoxy]-6-chloro-4-methyl-2H-chromen-2-one](/img/structure/B4888138.png)
![2-(4-{[1-(2,4-difluorophenyl)-3-(2-methylphenyl)-1H-pyrazol-4-yl]methyl}-1-piperazinyl)pyrazine](/img/structure/B4888141.png)